Mdphp(hydrochloride) Mdphp(hydrochloride) 3,4-Methylenedioxy Pyrovalerone (3,4-MDPV,) is a central nervous system stimulant that has been widely abused. 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (3,4-MDPHP) is an analog of 3,4-MDPV that differs only by the addition of a single carbon to the alkyl chain. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 24622-61-5
VCID: VC0160157
InChI: InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H
SMILES: CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Molecular Formula: C17H24ClNO3
Molecular Weight: 325.833

Mdphp(hydrochloride)

CAS No.: 24622-61-5

Cat. No.: VC0160157

Molecular Formula: C17H24ClNO3

Molecular Weight: 325.833

* For research use only. Not for human or veterinary use.

Mdphp(hydrochloride) - 24622-61-5

Specification

CAS No. 24622-61-5
Molecular Formula C17H24ClNO3
Molecular Weight 325.833
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride
Standard InChI InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H
Standard InChI Key UDZJNLZRWBOFTK-UHFFFAOYSA-N
SMILES CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Introduction

Chemical Structure and Properties

Methylenedioxypyrrolidinohexiophenone hydrochloride, identified by the CAS number 24622-61-5, features a complex molecular structure with several key functional groups . The chemical formula can be expressed as CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl, highlighting its distinctive features: a methylenedioxy group attached to a phenyl ring and a pyrrolidine moiety, which contribute significantly to its pharmacological properties.

The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to the free base form. This characteristic makes it more suitable for various administration routes and improves its shelf life for research purposes.

Physical Characteristics

Methylenedioxypyrrolidinohexiophenone hydrochloride typically appears as a crystalline solid with specific physical properties that aid in its identification. Its structural features, particularly the methylenedioxy group, are similar to those found in other synthetic cathinones and certain amphetamine derivatives, which explains some similarities in their pharmacological effects.

Structural Comparisons

Methylenedioxypyrrolidinohexiophenone hydrochloride shares structural similarities with other synthetic cathinones, as illustrated in comparative studies. The compound's relationship to traditional cathinone and other derivatives such as MDPV (3,4-methylenedioxypyrovalerone) and α-PHP (α-pyrrolidinohexiophenone) has been documented in recent literature .

Table 1: Structural Comparison of Methylenedioxypyrrolidinohexiophenone Hydrochloride with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesDistinguishing Elements
MDPHPC17H23NO3Methylenedioxy group, pyrrolidine ringHexanone chain
MDPVC16H21NO3Methylenedioxy group, pyrrolidine ringPentanone chain
α-PHPC16H23NOPyrrolidine ringLacks methylenedioxy group
CathinoneC9H11NOPhenethylamine backboneSimpler structure, no pyrrolidine

Synthesis and Chemical Reactions

The synthesis of Methylenedioxypyrrolidinohexiophenone hydrochloride typically follows established methods for synthetic cathinones production. Research indicates that the process generally involves a two-step reaction known as bromination-amination.

Synthetic Routes

The primary synthetic pathway begins with appropriate precursors and proceeds through controlled chemical reactions to yield the final product. This method allows for efficient production and can be adapted to create various cathinone derivatives from shared intermediates. The final step typically involves conversion to the hydrochloride salt form for stability enhancement.

Chemical Reactivity

Methylenedioxypyrrolidinohexiophenone hydrochloride can undergo several key chemical reactions that are characteristic of its functional groups:

  • Oxidation reactions that may lead to the formation of corresponding ketones or carboxylic acids

  • Reduction reactions that can convert the ketone group to an alcohol

  • Substitution reactions, particularly at the aromatic ring

These reactions are important for understanding the compound's behavior in different environments and its metabolic pathways in biological systems.

Pharmacological Mechanism of Action

The primary mechanism of action of Methylenedioxypyrrolidinohexiophenone hydrochloride involves inhibition of neurotransmitter reuptake systems in the central nervous system.

Neurotransmitter Interactions

Methylenedioxypyrrolidinohexiophenone hydrochloride functions primarily as a norepinephrine-dopamine reuptake inhibitor. Research indicates that it binds to norepinephrine and dopamine transporters (NET and DAT), effectively preventing the reuptake of these neurotransmitters back into presynaptic neurons. This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of adrenergic and dopaminergic pathways.

Receptor Activity

The compound's interaction with specific neurotransmitter systems influences several physiological processes, including mood regulation, reward pathways, and motor control. These interactions are particularly relevant in the context of understanding its stimulant effects and potential for dependence.

Metabolic Pathways and Pharmacokinetics

Scientific investigations have revealed important information about the metabolism of Methylenedioxypyrrolidinohexiophenone hydrochloride in humans, providing insights into its pharmacokinetics and detection windows.

Human Metabolism

A comprehensive study using liquid chromatography–high-resolution mass spectrometry successfully investigated the human in vivo metabolism of the compound using authentic human urine samples . This research identified multiple phase I metabolites and phase II metabolites (as glucuronides), demonstrating that the compound undergoes extensive biotransformation in the human body .

Metabolite Profile

The metabolism data for Methylenedioxypyrrolidinohexiophenone hydrochloride revealed the presence of seven phase I metabolites and three phase II metabolites as glucuronides . The identified metabolite pattern corroborates the principal metabolic pathways of α-pyrrolidinophenones in humans, providing valuable information for toxicological investigations.

Table 2: Key Metabolites of Methylenedioxypyrrolidinohexiophenone Hydrochloride Identified in Human Urine

Metabolite TypeNumber IdentifiedFormation MechanismSignificance in Detection
Phase I7Oxidation, reduction, dealkylationPrimary detection targets in toxicological screening
Phase II (Glucuronides)3Conjugation with glucuronic acidExtended detection window in urine

Analytical Methods for Detection

Several analytical techniques have been employed for the detection and quantification of Methylenedioxypyrrolidinohexiophenone hydrochloride in various matrices, including biological samples.

Chromatographic Techniques

Gas chromatography–mass spectrometry (GC-MS) has been identified as a widely used systematic toxicological analysis method appropriate for the toxicological detection of Methylenedioxypyrrolidinohexiophenone hydrochloride intake . This technique has successfully revealed the presence of various metabolites in urine samples.

Sample Preparation Methods

Effective detection of Methylenedioxypyrrolidinohexiophenone hydrochloride in biological samples typically requires specific sample preparation protocols. One documented method involves protein precipitation with cold acetonitrile, followed by centrifugation, collection of the supernatant, and drying under nitrogen before reconstitution for analysis .

Table 3: Analytical Parameters for Methylenedioxypyrrolidinohexiophenone Hydrochloride Detection

Analytical MethodSample TypePreparation MethodDetection LimitKey Advantage
LC-MS/MSBlood, UrineProtein precipitation with ACNLow ng/mL rangeHigh sensitivity and specificity
GC-MSUrineExtraction and derivatizationModerate ng/mL rangeWidely available in toxicology labs
HPLCVariousMultiple optionsVariableVersatility for different sample types

Clinical Studies and Case Reports

Several clinical investigations have documented cases of Methylenedioxypyrrolidinohexiophenone hydrochloride intoxication, providing valuable insights into its effects and potential hazards.

Documented Intoxication Cases

One significant study described the toxicological investigation of nine cases associated with the use of Methylenedioxypyrrolidinohexiophenone hydrochloride during the period February–June 2019 . Another investigation focused on 17 cases of intoxication, aiming to provide clinical indications useful for healthcare personnel .

Clinical Manifestations

ParameterFindingsReference
Serum Concentration Range3.3-140 ng/mL
Mean Serum Concentration30.3 ng/mL
Median Serum Concentration16 ng/mL
Common Co-consumed SubstancesOpiates, Benzodiazepines
Common Clinical SymptomsAggressive behavior, Delayed physical response, Loss of consciousness, Coma

Research Findings and Toxicological Data

Research on Methylenedioxypyrrolidinohexiophenone hydrochloride has yielded important toxicological data that contributes to our understanding of its effects and potential risks.

Animal Studies

While the search results don't specifically mention animal studies with Methylenedioxypyrrolidinohexiophenone hydrochloride, this type of research typically provides valuable information about dose-dependent effects, neurotoxicity, and behavioral impacts. Animal models help elucidate mechanisms that may be relevant to human exposure.

Legal Status and Public Health Implications

As a synthetic cathinone classified among novel psychoactive substances, Methylenedioxypyrrolidinohexiophenone hydrochloride has drawn attention from regulatory authorities and public health organizations.

Regulatory Classification

The compound is typically classified as a designer drug, often referred to in non-scientific contexts as "legal highs" or "bath salts". These classifications reflect both its chemical nature and the patterns of its production and distribution.

Public Health Concerns

The identification of Methylenedioxypyrrolidinohexiophenone hydrochloride in various drug markets, particularly in Europe, has raised public health concerns. The documented cases of intoxication highlight the potential dangers associated with its use, especially when combined with other substances.

Future Research Directions

Current knowledge of Methylenedioxypyrrolidinohexiophenone hydrochloride points to several promising avenues for future research.

Expanded Pharmacological Profiling

More comprehensive studies of the compound's interactions with various neurotransmitter systems could provide deeper insights into its mechanism of action and potential therapeutic applications. This includes detailed receptor binding assays and neurochemical investigations.

Improved Detection Methods

The development of more sensitive and specific analytical methods for detecting Methylenedioxypyrrolidinohexiophenone hydrochloride and its metabolites in various biological matrices would enhance both clinical and forensic applications.

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